molecular formula C13H17FN2O3 B8360241 1-(2-(3-Fluoro-4-nitrophenoxy)ethyl)piperidine

1-(2-(3-Fluoro-4-nitrophenoxy)ethyl)piperidine

Cat. No.: B8360241
M. Wt: 268.28 g/mol
InChI Key: TXQCZUJQSLBRAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(3-Fluoro-4-nitrophenoxy)ethyl)piperidine is a useful research compound. Its molecular formula is C13H17FN2O3 and its molecular weight is 268.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17FN2O3

Molecular Weight

268.28 g/mol

IUPAC Name

1-[2-(3-fluoro-4-nitrophenoxy)ethyl]piperidine

InChI

InChI=1S/C13H17FN2O3/c14-12-10-11(4-5-13(12)16(17)18)19-9-8-15-6-2-1-3-7-15/h4-5,10H,1-3,6-9H2

InChI Key

TXQCZUJQSLBRAP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=CC(=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-fluoro-4-nitrophenol (3.07 g, 19.54 mmol), 1-(2-chloroethyl)piperidine hydrochloride (3.60 g, 19.54 mmol), cesium carbonate (19.10 g, 58.6 mmol) and potassium iodide (1.622 g, 9.77 mmol) were combined with DMF (19.54 mL), and the mixture was heated at 50° C. for 36 hours. The resulting mixture was diluted with EtOAc (50 mL), washed with water (100 mL) and the water layer extracted with EtOAc (30 mL). The combined organic layers were washed with water (20 mL×2), 1N aqueous NaOH, and brine, and the organic layer was dried over Na2SO4, filtered and evaporated. The residue was purified via flash chromatography using a linear gradient of 0% to 5% of 1% NH4OH in MeOH in DCM. The title compound was isolated as a yellow liquid (662 mg, 13% yield).
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
1.622 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
19.54 mL
Type
solvent
Reaction Step Three

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